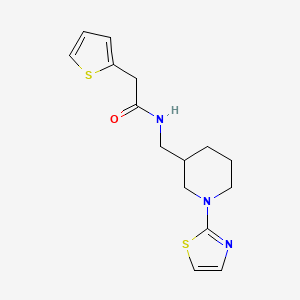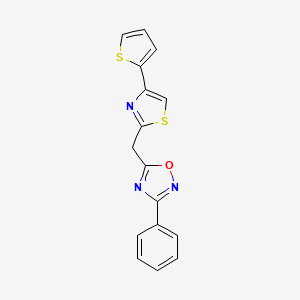![molecular formula C15H13NO5 B2517340 Methyl 4-[(4-nitrophenoxy)methyl]benzoate CAS No. 324544-87-8](/img/structure/B2517340.png)
Methyl 4-[(4-nitrophenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-[(4-nitrophenoxy)methyl]benzoate” is a chemical compound with the molecular formula C14H11NO5 . It has a molecular weight of 273.247 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[(4-nitrophenoxy)methyl]benzoate” consists of a benzoate ester group (C6H5COO-) and a nitrophenol group (C6H4NO2), connected by a methylene bridge (-CH2-) . The presence of the nitro group (-NO2) and the ester group (-COO-) can significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis
“Methyl 4-[(4-nitrophenoxy)methyl]benzoate” is a pale-yellow to yellow-brown solid . The InChI key for this compound is PPRYORMDEJTYDQ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis Approaches
Methyl 4-[(4-nitrophenoxy)methyl]benzoate serves as a crucial intermediate for synthesizing various chemical compounds. One notable example is its use in the total synthesis of bisbibenzyls, compounds known for their diverse biological activities. The synthesis process involves condensation reactions and has been optimized to enhance yield by selecting specific catalysts and condensing agents, as well as adjusting material input ratios and reaction times (Lou Hong-xiang, 2012).
Chemical Properties and Binding Studies
The compound and its derivatives have been extensively studied for their chemical properties and interactions. For instance, the binding studies of 1,4-bis((4-nitrophenoxy)methyl)benzoene and its derivative with DNA highlighted their role as strong ds.DNA binders and replication quenchers. The binding mode is proposed to be threading intercalation, based on molecular structures and electrochemical analysis (A. Haider et al., 2011).
Applications in Polymerization and Sensing
The compound's derivatives find applications in advanced material science, such as in photopolymerization processes. A derivative, proposed as a photoiniferter, decomposes under UV irradiation to generate corresponding radicals, crucial for initiating polymerization processes (Y. Guillaneuf et al., 2010). Additionally, certain derivatives have been reported as fluoride chemosensors, demonstrating significant colorimetric and spectroscopic changes upon fluoride ion interaction, making them potential candidates for sensing applications (Jiantao Ma et al., 2013).
Liquid Crystal Research
Methyl 4-[(4-nitrophenoxy)methyl]benzoate derivatives also contribute to the field of liquid crystals. Their structural modifications, such as the introduction of lateral methyl groups, have been studied to understand their influence on mesophase behavior, offering insights into designing materials with specific thermal and optical properties (G. Saad et al., 2019).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[(4-nitrophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBWUFQHVAYJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-nitrophenoxy)methyl]benzoate | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

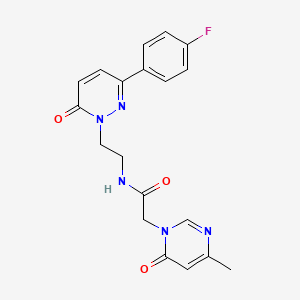
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
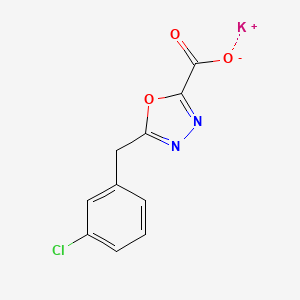
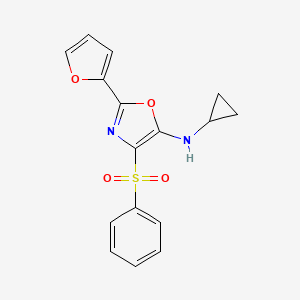
![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
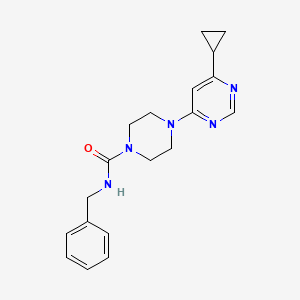
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)
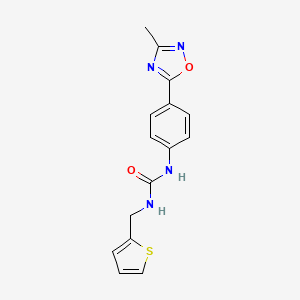
![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)
